Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate
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Overview
Description
Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group at the 3-position, a nitro group at the 5-position, and a carboxylate ester at the 2-position of the pyridine ring. It is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate typically involves a multi-step process:
Nitration: The starting material, 2-methylpyridine, undergoes nitration to introduce the nitro group at the 5-position.
Bromination: The methyl group at the 3-position is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: Finally, the carboxylate ester is introduced through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium methoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Ester Hydrolysis: Pyridine-2-carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar in structure but lacks the nitro group, making it less reactive in certain reactions.
4-Bromomethyl-3-nitrobenzoic acid: Contains a similar bromomethyl and nitro group but differs in the position of the carboxylate group.
Uniqueness: Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of various substrates .
Properties
Molecular Formula |
C8H7BrN2O4 |
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Molecular Weight |
275.06 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)7-5(3-9)2-6(4-10-7)11(13)14/h2,4H,3H2,1H3 |
InChI Key |
RMBCPUDZZXSQEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])CBr |
Origin of Product |
United States |
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